Superior Selectivity of NXT629 for PPARα over Other Nuclear Receptors
NXT629 exhibits high selectivity for the human PPARα receptor over a panel of other nuclear hormone receptors, a critical advantage for minimizing off-target effects. In a direct comparison, NXT629's IC50 for PPARα is 77 nM, whereas its IC50s for PPARδ, PPARγ, ERβ, GR, and TRβ are significantly higher, ranging from 6.0 µM to >100 µM [1] [2].
| Evidence Dimension | Inhibitory potency (IC50) against human nuclear receptors |
|---|---|
| Target Compound Data | PPARα IC50 = 77 nM |
| Comparator Or Baseline | PPARδ IC50 = 6.0 µM; PPARγ IC50 = 15 µM; ERβ IC50 = 15.2 µM; GR IC50 = 32.5 µM; TRβ IC50 > 100 µM |
| Quantified Difference | Selectivity ratios ranging from ~78-fold (over PPARδ) to >1,298-fold (over TRβ) |
| Conditions | In vitro competitive binding assays using human recombinant nuclear receptors |
Why This Matters
This high selectivity ensures that observed biological effects are specifically due to PPARα antagonism, making NXT629 an essential tool for precise mechanistic studies compared to less selective alternatives.
- [1] Bravo Y, et al. Identification of the first potent, selective and bioavailable PPARα antagonist. Bioorg Med Chem Lett. 2014 May 15;24(10):2267-72. View Source
- [2] Stebbins KJ, et al. In vitro and in vivo pharmacology of NXT629, a novel and selective PPARα antagonist. Eur J Pharmacol. 2017 Aug 15;809:130-140. View Source
